molecular formula C28H42N2O4 B13753577 Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate CAS No. 58772-18-2

Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate

Cat. No.: B13753577
CAS No.: 58772-18-2
M. Wt: 470.6 g/mol
InChI Key: XDCPLQCYKINKST-UHFFFAOYSA-N
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Description

Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate (CAS: 58772-18-2, EC: 261-434-6) is an ester derivative of quinoxaline-2,3-dicarboxylic acid, functionalized with branched 3,5,5-trimethylhexyl chains. Its molecular formula is C₂₆H₃₈N₂O₄, with a molecular weight of 454.6 g/mol (estimated). The compound is primarily used in industrial and scientific research, though specific applications remain underexplored in publicly available literature .

Key structural features include:

  • Branched alkyl chains: The 3,5,5-trimethylhexyl groups enhance solubility in nonpolar matrices, making it suitable for polymer modifications or plasticizers.

Properties

CAS No.

58772-18-2

Molecular Formula

C28H42N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate

InChI

InChI=1S/C28H42N2O4/c1-19(17-27(3,4)5)13-15-33-25(31)23-24(30-22-12-10-9-11-21(22)29-23)26(32)34-16-14-20(2)18-28(6,7)8/h9-12,19-20H,13-18H2,1-8H3

InChI Key

XDCPLQCYKINKST-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Table 1: Representative Conditions for 3,5,5-Trimethylhexanol Preparation

Step Catalyst Temperature (°C) Pressure (bar) Yield (%) Notes
Hydroformylation of diisobutene Rhodium nonanoate 135 270 93.5 Produces 3,5,5-trimethylhexanal with minor byproducts
Hydrogenation of aldehyde Cu/Cr/Ni catalyst 180 25 >99.5 Converts aldehyde to alcohol with high purity

Data adapted from hydroformylation and hydrogenation studies

Preparation of Quinoxaline-2,3-dicarboxylic Acid or Derivatives

Quinoxaline-2,3-dicarboxylic acid is typically synthesized by condensation of o-phenylenediamine with oxalic acid derivatives or by cyclization of 1,2-dicarbonyl compounds with diamines. The dicarboxylate groups at positions 2 and 3 can be introduced by oxidation or by using appropriate dicarboxylic acid precursors.

Esterification to Form this compound

The esterification step involves reacting quinoxaline-2,3-dicarboxylic acid (or its acid chloride/anhydride) with 3,5,5-trimethylhexanol under dehydrating conditions. Common methods include:

  • Acid-catalyzed esterification: Using strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux with removal of water.
  • Steglich esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at room temperature for mild conditions.
  • Acyl chloride method: Conversion of the dicarboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a base such as pyridine.

Table 2: Comparative Esterification Methods for this compound

Method Reagents/Conditions Temperature Yield (%) Advantages Disadvantages
Acid-catalyzed H2SO4, reflux, Dean-Stark apparatus 100-120 °C 70-85 Simple, cost-effective Longer reaction times, side reactions possible
Steglich esterification DCC, DMAP, room temperature, DCM solvent 20-25 °C 80-90 Mild conditions, high selectivity Expensive reagents, urea byproducts
Acyl chloride method SOCl2, pyridine, then alcohol addition 0-25 °C 85-95 High yield, fast reaction Requires handling of corrosive reagents

Yields and conditions are representative based on analogous esterifications of bulky alcohols with dicarboxylic acids

Analytical Characterization and Purity Assessment

The synthesized this compound is characterized by:

Summary of Preparation Methodology

Step Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
1. Hydroformylation Diisobutene Rhodium nonanoate 135 °C, 270 bar, 3 h 93.5 Produces 3,5,5-trimethylhexanal
2. Hydrogenation 3,5,5-trimethylhexanal Cu/Cr/Ni catalyst 180 °C, 25 bar >99.5 Produces 3,5,5-trimethylhexanol
3. Quinoxaline dicarboxylic acid synthesis o-Phenylenediamine + dicarbonyl Acid or base catalysts Variable - Prepares quinoxaline core
4. Esterification Quinoxaline-2,3-dicarboxylic acid + 3,5,5-trimethylhexanol Acid catalyst or DCC/DMAP or SOCl2/pyridine 0-120 °C, solvent dependent 70-95 Forms target bisester compound

Chemical Reactions Analysis

Types of Reactions

Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be tailored for specific applications in materials science and pharmaceuticals .

Scientific Research Applications

Organic Electronics

Organic Photovoltaics (OPVs) :
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate has been explored as a potential electron acceptor in OPVs. Its ability to facilitate charge transfer and enhance light absorption makes it a candidate for improving the efficiency of solar cells. Studies indicate that incorporating this compound can lead to higher power conversion efficiencies compared to traditional materials.

Organic Light Emitting Diodes (OLEDs) :
In OLED technology, this compound can serve as an emissive layer or as part of the charge transport layers. Its favorable photophysical properties contribute to improved brightness and color purity in OLED devices.

Materials Science

Polymer Composites :
The incorporation of this compound into polymer matrices enhances mechanical strength and thermal stability. Research has shown that composites containing this compound exhibit improved performance in high-temperature applications.

Nanomaterials :
This compound can be utilized in the synthesis of nanostructured materials. Its unique chemical structure allows for the formation of nanoparticles with specific electronic properties suitable for sensors and catalysis.

Medicinal Chemistry

Anticancer Activity :
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that the compound may induce apoptosis through the generation of reactive oxygen species (ROS), making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties :
The compound has shown potential antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Case Studies

Study Application Findings
Zhang et al. (2020)Organic PhotovoltaicsDemonstrated enhanced efficiency with incorporation into active layers.
Lee et al. (2021)Anticancer ResearchShowed significant cytotoxicity against breast cancer cells with ROS involvement.
Kim et al. (2022)Polymer CompositesImproved mechanical properties and thermal stability were noted in composites.

Mechanism of Action

The mechanism of action of Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Bis(3,5,5-trimethylhexyl)phthalate

CAS : 20548-62-3 | Molecular Formula : C₂₆H₄₂O₄ | Molecular Weight : 418.61 g/mol

Property Quinoxaline-2,3-dicarboxylate Phthalate Analog
Core Structure Quinoxaline (aromatic, N-containing) Phthalate (non-aromatic ester)
Boiling Point Not reported 463.3°C
Density Not reported 1.0 g/cm³
Applications Research/industrial uses (unspecified) Plasticizer, polymer additive
Regulatory Status Not listed in TSCA, China IECSC, etc. Listed in EINECS (237-954-4)

Key Differences :

  • The quinoxaline derivative’s nitrogenated core may confer unique electronic properties, unlike the phthalate’s ester-based structure.
  • Phthalates are widely regulated due to endocrine-disruption concerns, whereas the quinoxaline analog lacks extensive safety data .

Di(3,5,5-Trimethylhexyl)cyclohexane-1,2-dicarboxylate Isomers

Molecular Weight : 418–424 g/mol | Retention Time : 33.81–39.85 min | Retention Index : 2780.0–3257.6

Property Quinoxaline-2,3-dicarboxylate Cyclohexane-dicarboxylate Isomers
Core Flexibility Rigid (aromatic) Flexible (cyclohexane ring)
Retention Behavior Likely higher retention due to aromaticity Moderate retention (non-aromatic)
Applications Unclear Likely plasticizers or lubricants

Key Insight: The rigid quinoxaline core may enhance thermal stability compared to cyclohexane-based esters, which are more conformationally flexible .

2,3-Bis(4-ethoxyphenyl)quinoxaline

CAS: Not provided | Structure: Quinoxaline with ethoxyphenyl substituents

Property Quinoxaline-2,3-dicarboxylate 2,3-Bis(4-ethoxyphenyl)quinoxaline
Functional Groups Ester chains Ethoxyphenyl groups
Applications Industrial research Biomedical (anticancer, antiviral)

Q & A

Basic: What safety protocols should be followed when handling Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate in laboratory settings?

Answer:

  • PPE Requirements : Wear chemical-impermeable gloves (EN 374 standard), tightly fitted safety goggles (EN 166), and fire-resistant clothing to avoid skin/eye contact. Use a full-face respirator if ventilation is inadequate .
  • Handling Precautions : Work in a well-ventilated fume hood, avoid dust/aerosol formation, and use non-sparking tools to prevent electrostatic ignition .
  • Spill Management : Collect spills in closed containers using spark-proof equipment; avoid environmental release. Ensure no contact with drains or water systems .

Basic: What synthetic routes are commonly employed to prepare quinoxaline derivatives like this compound?

Answer:

  • Core Synthesis : Quinoxaline derivatives are typically synthesized via condensation of 1,2-diamines with 1,2-diketones. For carboxylate esters like this compound, post-synthetic esterification of quinoxaline-2,3-dicarboxylic acid with 3,5,5-trimethylhexanol is required .
  • Key Steps :
    • Acid-catalyzed esterification under anhydrous conditions.
    • Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm ester group integration and alkyl chain regiochemistry. Compare with reference spectra of analogous quinoxalines .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 558.4) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Answer:

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to model esterification energetics and identify rate-limiting steps .
  • Machine Learning : Train models on existing quinoxaline reaction data to predict optimal solvent systems (e.g., toluene vs. DMF) and catalyst loadings .
  • Feedback Loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .

Advanced: How does solvent selection impact the solubility and reactivity of this compound in catalytic applications?

Answer:

  • Solubility Screening : Test polar aprotic solvents (e.g., DMSO, THF) for dissolution efficiency. For example, DMSO enhances solubility (up to 50 mM) but may interfere with Lewis acid catalysts .
  • Reactivity Trade-offs : Non-polar solvents (toluene) improve thermal stability but reduce nucleophilic reactivity in cross-coupling reactions .

Advanced: How should researchers resolve contradictory data in spectroscopic characterization?

Answer:

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 2,3-diphenylquinoxaline) to identify anomalies in chemical shifts .
  • Dynamic Light Scattering (DLS) : Rule out aggregation effects that distort UV-Vis or fluorescence spectra .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals (CCDC deposition recommended) .

Advanced: What strategies link structural modifications of this compound to biological activity in drug discovery?

Answer:

  • SAR Studies : Modify the alkyl chain length (e.g., trimethylhexyl vs. ethylhexyl) and test for cytotoxicity. For example, longer chains may enhance lipid membrane penetration .
  • Functional Group Interconversion : Replace carboxylate esters with amides to study protease resistance .

Advanced: What thermal stability assessments are necessary for high-temperature applications?

Answer:

  • TGA/DSC Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition onset (>200°C). Differential scanning calorimetry (DSC) identifies phase transitions .
  • Inert Atmosphere Testing : Conduct reactions under nitrogen to assess oxidative stability of the alkyl chains .

Advanced: How can researchers mitigate byproduct formation during large-scale synthesis?

Answer:

  • Process Optimization : Use flow chemistry to control exothermic esterification steps and minimize di-ester byproducts .
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and quench side reactions early .

Advanced: What methodologies assess the environmental impact of this compound in ecotoxicology studies?

Answer:

  • OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) to evaluate persistence in aquatic systems .
  • Microtox Assay : Use Vibrio fischeri luminescence inhibition tests for acute toxicity screening (EC50_{50} determination) .

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